Hexadecanoic-4,4-D2 acid
Overview
Description
Hexadecanoic-4,4-D2 acid , also known as deuterated palmitic acid , is a fatty acid with a 16-carbon chain. Its chemical formula is C16H30O4 , and it is a deuterium-labeled derivative of palmitic acid . Palmitic acid is a saturated fatty acid commonly found in animals, plants, and microorganisms. It plays essential roles in various biological processes and is a major component of palm oil, coconut oil, and milk fat .
Synthesis Analysis
The synthesis of Hexadecanoic-4,4-D2 acid typically involves the deuteration of palmitic acid. Deuterium atoms (D) replace hydrogen atoms in the palmitic acid molecule. The labeled compound can be obtained through chemical or enzymatic methods, ensuring that the deuterium atoms are specifically incorporated into the 4th and 4th positions of the carbon chain .
Molecular Structure Analysis
The molecular structure of Hexadecanoic-4,4-D2 acid is identical to that of palmitic acid, except for the deuterium substitution. It consists of a 16-carbon hydrocarbon chain with a carboxylic acid group (COOH) at one end. The deuterium atoms replace specific hydrogen atoms in the chain, resulting in a deuterated form of palmitic acid .
Chemical Reactions Analysis
Hexadecanoic-4,4-D2 acid participates in various chemical reactions similar to palmitic acid. These reactions include esterification, oxidation, and hydrolysis. It can form esters, salts, and other derivatives. The presence of deuterium atoms may influence reaction rates and isotopic labeling studies .
Physical And Chemical Properties Analysis
Scientific Research Applications
Bioactivity and Toxicity
- Hexadecanoic acid has been studied for its bioactivity, particularly its high toxicity, as indicated in a toxicity test using Artemia salina Leach. However, it lacks antioxidant activity (Panggua et al., 2016).
Antimicrobial Properties
- Transition metal complexes of hexadecanoic acid have shown promising antimicrobial activity against various bacterial strains and fungal pathogens. These complexes, particularly copper palmitate, display notable antibacterial properties, suggesting potential biomedical applications (Govindarajan et al., 2022).
Polymorphism and Solid-State Miscibility
- Studies on the polymorphism of hexadecanoic acid and its solid-state miscibility, particularly with pentadecanoic acid, have revealed the formation of multiple solid forms. This research provides insights into the reduced solid-state miscibility of these acids, which is significant for material science applications (Gbabode et al., 2009).
Mosquito Larvicidal Activity
- Hexadecanoic acid has been identified as an effective mosquito larvicide against various species, including Culex quinquefasciatus, Anopheles stephensi, and Aedes aegypti. This discovery highlights its potential in vector control strategies (Rahuman et al., 2000).
Metabolic Pathways in Bacteria
- Research on Pseudomonas synxantha LSH-7′ demonstrates the bacteria's chemotaxis towards hexadecanoic acid, suggesting a metabolic pathway where hexadecane might be converted to hexadecanoic acid extracellularly before cellular uptake. This finding is crucial for understanding microbial hydrocarbon metabolism (Meng et al., 2017).
Insecticidal Properties
- Studies on Epaltes divaricata extracts and their metabolites, including hexadecanoic acid, have shown significant insecticidal activities against pests like Aedes aegypti and Spodoptera litura. This research supports the potential use of these compounds in pest management (Amala et al., 2021).
Antidiabetic Activities
- Hexadecanoic acid has been identified in n-hexane extracts from Artocarpus camansi Blanco fruit peels, showing notable antidiabetic activity. This suggests potential applications in managing diabetes (Nasution et al., 2018).
Soil Biodegradation Dynamics
- The microbial degradation of hexadecanoic acid in agricultural and forest soils has been examined, revealing differences in microbial activities and the impact of these acids on soil health and contaminant biodegradation (Zyakun et al., 2011).
Biomedical Applications
- Immobilization of β-d-N-acetyl-hexosaminidase on polylactic acid films showcases potential biomedical applications, especially in the treatment of Tay-Sachs and Sandhoff diseases (Calzoni et al., 2021).
Effect on Soil Microbial Composition
- Hexadecanoic acid influences soil microbial composition and biomass in the rhizosphere of eggplants, indicating its role in plant growth and disease resistance (Baoli et al., 2010).
Future Directions
properties
IUPAC Name |
4,4-dideuteriohexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i13D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-KLTYLHELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCC)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecanoic-4,4-D2 acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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